molecular formula C14H19BrO B2476965 trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran CAS No. 700863-30-5

trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran

Cat. No. B2476965
CAS RN: 700863-30-5
M. Wt: 283.209
InChI Key: SPEIHKLAKHRGBU-SMDDNHRTSA-N
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Description

The compound is a derivative of tetrahydropyran, which is a six-membered ring compound containing an oxygen atom . The “trans-2-(4-Bromophenyl)” part suggests a bromophenyl group is attached to the second carbon of the tetrahydropyran ring in a trans configuration . The “5-propyl” indicates a propyl group attached to the fifth carbon of the ring .


Molecular Structure Analysis

The molecular structure likely consists of a six-membered ring (the tetrahydropyran) with various groups attached. The exact structure would depend on the specific locations and orientations of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Boronic acids and their derivatives are generally solid at room temperature .

Scientific Research Applications

1. Synthesis and Structural Studies

Trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran and its isomers have been a subject of interest in synthetic chemistry, particularly in the preparation and structural analysis of tetrahydropyran derivatives. For instance, the study by Belyakov et al. (2009) focused on the molecular and crystal structure of trans and cis isomers of a related compound, revealing details about their molecular structures and crystal packing, which are critical in understanding the properties and potential applications of these compounds (Belyakov et al., 2009). Similarly, research by Fu et al. (2009) on a related compound highlighted the importance of trans conformation in the context of molecular structure and hydrogen bonding patterns (Fu et al., 2009).

2. Chemical Synthesis and Catalysis

The compound and its related derivatives have been used in various chemical synthesis processes. For example, Sweet and Brown (1968) discussed the methanolysis of 2-methoxy-5,6-dihydro-2H-pyran, leading to a mixture of trans- and cis-2,4-dimethoxytetrahydropyran, showcasing the compound's role in the synthesis of complex chemical structures (Sweet & Brown, 1968). The work by Nagaiah et al. (2006) also exemplifies the use of related compounds in aza-Diels-Alder reactions, indicating their utility in catalysis and synthesis of heterocyclic compounds (Nagaiah et al., 2006).

3. Pharmacological Research

While focusing on excluding drug use and dosage information, it's important to note that derivatives of this compound have been studied for potential pharmacological applications. For instance, the research by Bays et al. (1989) on trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, structurally related to trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran, delved into their synthesis and evaluated their antinociceptive activity, offering insights into their potential medicinal applications (Bays et al., 1989).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of medicinal chemistry, it would depend on the biological target of the compound .

Safety and Hazards

Boronic acids and their derivatives can be harmful if swallowed . Proper safety measures should be taken when handling these compounds .

Future Directions

The use of boronic acids and their derivatives in various fields (e.g., medicinal chemistry, materials science) is a topic of ongoing research . Future work could explore the potential applications of this specific compound.

properties

IUPAC Name

(2R,5S)-2-(4-bromophenyl)-5-propyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3/t11-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEIHKLAKHRGBU-SMDDNHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CC[C@@H](OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran

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